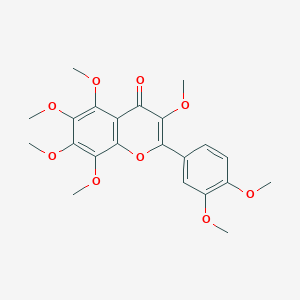

3,3',4',5,6,7,8-Heptamethoxyflavone

Description

Significance of Polymethoxyflavones in Phytochemical Research

Polymethoxyflavones (PMFs) are a notable subgroup of flavonoids primarily found in citrus peels. researchgate.net These bioactive phytochemicals are distinguished by the presence of two or more methoxy (B1213986) groups on their basic flavone (B191248) structure. researchgate.net The number and position of these methoxy groups play a crucial role in determining their biological activity. nih.gov

Extensive in vitro and in vivo studies have demonstrated a wide range of biological activities for PMFs, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. tandfonline.comtandfonline.com Their potential to modulate various cellular pathways has made them a focal point of research for their health benefits. biosynth.comresearchgate.net PMFs such as nobiletin (B1679382), tangeretin (B192479), and sinensetin (B1680974) are among the most studied for their pharmacological properties. researchgate.nettandfonline.com

Historical Context of Flavonoid Investigations

The study of flavonoids dates back to the early 20th century, when they were first chemically characterized and synthesized in laboratories. nih.gov Initially, research was primarily focused on their role as plant pigments, particularly the anthocyanin family. nih.gov Over time, the understanding of flavonoids expanded beyond their pigmentary function to encompass their vital roles in plant physiology, including UV photoprotection and cell signaling regulation. nih.gov

In the 1980s, research on flavonoids, particularly their bioactivity, gained momentum. monash.edu Early investigations often treated flavonoids like pharmaceutical drugs, studying their effects at high concentrations in various models. monash.edu A significant turning point in flavonoid research was the growing interest in their potential health benefits for humans, spurred by observations of reduced cardiovascular disease mortality associated with flavonoid consumption. monash.edunih.gov This led to a deeper exploration of their mechanisms of action, including their antioxidant and anti-inflammatory properties. nih.gov

Overview of Research Trajectories for 3,3',4',5,6,7,8-Heptamethoxyflavone

Research on this compound, also known as Heptamethoxyflavone (HMF), has explored its diverse biological activities. chemfaces.comcaymanchem.com A significant area of investigation has been its potential as a neuroprotective agent. Studies have shown that HMF can protect against memory impairment and neuronal cell death in models of cerebral ischemia. chemfaces.comnih.gov This neuroprotective effect is linked to its ability to induce the production of brain-derived neurotrophic factor (BDNF) and its anti-inflammatory properties. chemfaces.comnih.gov

The compound has also been investigated for its anti-aging and photoprotective effects on the skin. chemfaces.com Research has demonstrated that HMF can inhibit collagenase activity and promote the synthesis of type I procollagen (B1174764) in human dermal fibroblasts. chemfaces.commdpi.comnih.gov Furthermore, it has shown potential in cancer research, with studies indicating its ability to inhibit the proliferation of various cancer cell lines. caymanchem.com The extensive methoxylation of HMF is believed to influence its solubility, stability, and interaction with biological targets, thereby affecting its bioavailability and efficacy. ontosight.ai

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1178-24-1 caymanchem.com |

| Molecular Formula | C₂₂H₂₄O₉ caymanchem.com |

| Molecular Weight | 432.4 g/mol caymanchem.com |

| Synonyms | HMF, NSC 618928 caymanchem.com |

| Source | Found in C. reticulata and other Citrus species. biosynth.comcaymanchem.com |

| Solubility | Soluble in DMSO and Methanol (B129727). caymanchem.com |

Reported Biological Activities

| Activity | Findings |

| Neuroprotective | Protects against memory impairment and neuronal death in cerebral ischemia models. chemfaces.comnih.gov |

| Anti-inflammatory | Suppresses microglial activation in the hippocampus. chemfaces.comnih.gov |

| Anti-aging (Skin) | Inhibits collagenase and induces type I procollagen synthesis. chemfaces.commdpi.comnih.gov |

| Anticancer | Inhibits proliferation of B16 melanoma, leukemia, and gastric cancer cells. caymanchem.com |

| Antidepressant-like | Prevents corticosterone-induced increases in immobility time in mice. caymanchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXJHQZOHUYEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151912 | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1178-24-1 | |

| Record name | 3,5,6,7,8,3′,4′-Heptamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6,7,8,3',4'-HEPTAMETHPHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288R4CAV1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 131 °C | |

| Record name | 3-Methoxynobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biotechnological Isolation Methodologies of 3,3 ,4 ,5,6,7,8 Heptamethoxyflavone

Botanical Sources and Distribution Profiles

Citrus Species as Primary Bio-Resources

3,3',4',5,6,7,8-Heptamethoxyflavone is predominantly found in various species of the Citrus genus, where it contributes to the complex phytochemical makeup of these fruits. biosynth.com The peels of citrus fruits are particularly rich sources of this compound. chemfaces.comresearchgate.netresearchgate.net

Research has identified its presence in several commercially and regionally important citrus varieties. These include:

Citrus reticulata (Mandarin Orange/Tangerine): The peels of this species are a significant source of this compound. nih.govulisboa.pt Studies have focused on mandarin orange peels for the extraction and isolation of this and other polymethoxylated flavones. ulisboa.pt

Citrus unshiu : The peels of Citrus unshiu have been specifically investigated for their content of this compound. chemfaces.commdpi.com

Citrus aurantium (Bitter Orange): The fruit rind of this species is another known source of the compound. nih.gov

Citrus kawachiensis (Kawachi Bankan): Grown in Ehime, Japan, the peel of this citrus species is noted to be abundant in this compound. researchgate.net

Citrus 'Hebesu' : The immature fruit peels of this local Japanese cultivar have been found to contain this compound. chemfaces.com

Citrus sinensis (Sweet Orange): This common orange species also lists this compound among its constituent metabolites. genome.jp

The concentration of this polymethoxyflavone can vary depending on the specific cultivar, degree of ripeness, and environmental conditions.

Identification in Other Plant Genera

While most prominently associated with Citrus, this compound has also been reported in at least one other plant genus:

Melicope triphylla : This species, belonging to the same Rutaceae family as Citrus, has been identified as a botanical source of the compound. nih.gov

Further research may reveal a wider distribution of this heptamethoxyflavone in the plant kingdom, although current data points to the Rutaceae family, and specifically the Citrus genus, as its primary reservoir.

Advanced Extraction and Purification Techniques

The isolation of this compound from its natural botanical sources necessitates a multi-step approach involving initial extraction followed by sophisticated purification methods.

Solvent-Based Isolation Protocols

The initial step in obtaining this compound from plant material, typically citrus peels, involves extraction with organic solvents. The choice of solvent is crucial for efficiently solubilizing the target compound while minimizing the co-extraction of undesirable substances.

Commonly employed solvents and initial fractionation steps include:

Ethanol Extraction followed by Hexane (B92381) Fractionation: In a study on Citrus unshiu peels, the material was first extracted with ethanol. chemfaces.commdpi.com The resulting extract then underwent fractionation with hexane to isolate a fraction enriched with this compound. chemfaces.commdpi.com

Dichloromethane Extraction: Dichloromethane has been utilized in a Soxhlet apparatus for the extraction of this compound from mandarin orange peel. ulisboa.pt

Methanol (B129727) Extraction and Partitioning: The dried peels of Citrus 'Hebesu' were extracted with methanol. This extract was then suspended in water and partitioned with hexane and ethyl acetate (B1210297) to yield different fractions, with the polymethoxyflavonoids concentrating in the hexane and ethyl acetate soluble fractions. chemfaces.com

Supercritical Fluid Extraction (SFE): An efficient and environmentally friendly method, SFE has been developed for extracting polymethoxyflavones from citrus peel residue. researchgate.net

Chromatographic Separation Strategies

Following initial extraction, the resulting crude extracts or fractions, which contain a mixture of compounds, require further purification. Various chromatographic techniques are employed to isolate this compound to a high degree of purity.

Key chromatographic methods include:

Column Chromatography: This is a fundamental technique used for the purification of this compound from fractions obtained during solvent extraction. chemfaces.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC has proven to be an effective method for the preparative isolation and purification of several polymethoxylated flavones, including this compound, from tangerine peel. researchgate.netnih.gov One study utilized a two-phase solvent system of n-hexane-ethyl acetate-methanol-water to achieve separation. researchgate.netnih.gov Continuous HSCCC has also been used in conjunction with SFE for enhanced purification. researchgate.net

Semi-Preparative High-Performance Liquid Chromatography (HPLC): This technique, often used in combination with column chromatography, is capable of yielding highly pure this compound. ulisboa.pt

The purity of the isolated compound is typically confirmed through analytical techniques such as HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netulisboa.ptnih.gov

Biosynthetic Pathways and Metabolic Engineering Perspectives

The biosynthesis of this compound, like other flavonoids, originates from the phenylpropanoid pathway. This intricate metabolic route provides the basic carbon skeleton for a vast array of plant secondary metabolites. The core flavone (B191248) structure is synthesized and subsequently undergoes a series of modification reactions.

The defining characteristic of this compound is the presence of seven methoxy (B1213986) groups attached to its flavone backbone. This high degree of methoxylation is the result of sequential enzymatic reactions catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl groups of a precursor flavonoid.

While the specific sequence of methylation events leading to this compound is not fully elucidated, it is understood to be a multi-step process. The biosynthesis likely proceeds from a polyhydroxylated flavone precursor, with different OMTs exhibiting specificity for particular positions on the flavonoid rings.

The extensive methoxylation of this compound suggests the involvement of a suite of highly specific OMTs within the Citrus genus. The study of these enzymes is a key area of research for understanding the complete biosynthetic pathway.

From a metabolic engineering perspective, the identification and characterization of the genes encoding these specific OMTs are of paramount importance. By harnessing these genes, it may be possible to:

Enhance Production in Native Hosts: Overexpression of key OMT genes in Citrus species could potentially lead to higher yields of this compound.

Heterologous Production: Introducing the entire biosynthetic pathway, or the final key OMTs, into microbial hosts such as Saccharomyces cerevisiae (yeast) or Escherichia coli could enable the sustainable and controlled production of this compound through fermentation. This approach would bypass the need for agricultural land and the complexities of extraction from plant sources.

The development of such biotechnological production platforms hinges on a deeper understanding of the enzymatic machinery responsible for the intricate methylation patterns observed in this unique natural product.

Comprehensive Analysis of Biological Activities and Therapeutic Potential of 3,3 ,4 ,5,6,7,8 Heptamethoxyflavone

Anti-inflammatory and Immunomodulatory Research Paradigms

Recent scientific investigations have highlighted the significant anti-inflammatory and immunomodulatory properties of 3,3',4',5,6,7,8-Heptamethoxyflavone (HMF), a polymethoxylated flavone (B191248) predominantly found in citrus peels. chemfaces.commdpi.com This compound has demonstrated a range of biological activities that position it as a promising molecule for addressing inflammatory and immune-related conditions. chemfaces.commdpi.com

Modulation of Inflammatory Mediators and Cytokines

HMF has been shown to effectively modulate the production of key inflammatory mediators and cytokines. chemfaces.comisnff-jfb.comacs.org Research indicates that HMF can suppress the expression and release of pro-inflammatory molecules, thereby mitigating the inflammatory response. acs.orgmdpi.com

In various experimental models, HMF has demonstrated a notable ability to inhibit the production of nitric oxide (NO), a significant signaling molecule in inflammation. tandfonline.comnih.govtandfonline.com This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. tandfonline.comnih.gov Furthermore, studies have shown that HMF can reduce the production of prostaglandin (B15479496) E2 (PGE2), another critical mediator of inflammation, by inhibiting the expression of cyclooxygenase-2 (COX-2). researchgate.nettandfonline.comtandfonline.com

The immunomodulatory effects of HMF also extend to the regulation of pro-inflammatory cytokines. It has been found to significantly suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). isnff-jfb.commdpi.comnih.gov For instance, in mouse models of lipopolysaccharide (LPS)-induced inflammation, HMF treatment led to a reduction in TNF-α levels in the blood serum. acs.org Similarly, in studies involving intrahippocampal LPS injection, HMF suppressed the mRNA expression of IL-1β in the hippocampus. mdpi.comnih.govabertay.ac.uk The modulation of these cytokines is crucial as they play a central role in orchestrating the inflammatory cascade. nih.gov

The anti-inflammatory actions of HMF are believed to be mediated through the inhibition of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govjst.go.jp By interfering with these pathways, HMF can effectively downregulate the expression of a wide array of pro-inflammatory genes.

Table 1: Effects of this compound on Inflammatory Mediators and Cytokines

| Mediator/Cytokine | Effect of HMF | Experimental Model | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition | LPS-stimulated rat primary astrocytes | tandfonline.comnih.gov |

| Prostaglandin E2 (PGE2) | Suppression | IL-1-induced co-cultures of bone marrow cells and osteoblasts | tandfonline.comtandfonline.comnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | LPS-challenge in mice | isnff-jfb.comacs.org |

| Interleukin-1β (IL-1β) | Suppression of mRNA expression | LPS-injected mouse hippocampus | mdpi.comnih.govabertay.ac.uk |

| Interleukin-6 (IL-6) | No significant impact reported | LPS-treated mice | isnff-jfb.com |

| Interleukin-4 (IL-4) | Enhanced production | Splenocytes from HMF-treated mice | jst.go.jp |

Assessment of Anti-Allergic Effects

Research has indicated that this compound possesses anti-allergic properties. chemfaces.combiocat.comtargetmol.com These effects are primarily attributed to its ability to modulate the response of mast cells, which are key players in allergic reactions. researchgate.netcellphysiolbiochem.com

Studies have shown that HMF can inhibit the degranulation of mast cells. tandfonline.com Mast cell degranulation is a critical event in the allergic cascade, leading to the release of histamine (B1213489) and other inflammatory mediators that cause the symptoms of allergy. researchgate.net The inhibitory action of HMF on mast cell degranulation is thought to be mediated through its interaction with immunoglobulin E (IgE), the antibody responsible for triggering allergic reactions. tandfonline.com By interfering with the IgE-mediated activation of mast cells, HMF can effectively dampen the allergic response. tandfonline.com

Furthermore, HMF's anti-allergic potential is supported by findings that it can reduce the production of antigen-specific IgE in mice. chemfaces.com This suggests that HMF may not only inhibit the immediate allergic response but also influence the underlying sensitization process.

Impact on Innate and Adaptive Immune Responses

This compound has demonstrated the ability to modulate both innate and adaptive immune responses. chemfaces.comcore.ac.uk Its influence on the innate immune system is evident from its effects on macrophages and the production of inflammatory mediators as discussed previously. By suppressing the activation of macrophages and the release of pro-inflammatory cytokines, HMF can control the initial phase of the immune response. nih.gov

In the context of adaptive immunity, HMF has been shown to affect T-cell function. jst.go.jpnih.gov T-cells are crucial for orchestrating the adaptive immune response and are involved in both cell-mediated and humoral immunity. Research has shown that HMF can suppress T-cell proliferation in response to antigen stimulation. jst.go.jp It also modulates the production of cytokines by T-cells, notably enhancing the production of Interleukin-4 (IL-4), a cytokine that plays a role in shifting the immune response towards a humoral (antibody-mediated) profile. jst.go.jp

The immunomodulatory effects of HMF are also linked to its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE3B and PDE4B. nih.gov By inhibiting these enzymes, HMF increases the intracellular levels of cyclic AMP (cAMP), a signaling molecule known to have immunosuppressive effects on T-cells. nih.gov

Neurobiological and Neuroprotective Investigations

The neurobiological and neuroprotective properties of this compound have been a subject of increasing scientific interest. mdpi.com This citrus-derived flavonoid has shown potential in mitigating neuroinflammation and promoting neuronal health. mdpi.comresearchgate.net

Amelioration of Neuroinflammation in Central Nervous System Models

HMF has demonstrated significant anti-neuroinflammatory activity in various Central Nervous System (CNS) models. chemfaces.commdpi.comabertay.ac.uk A key mechanism underlying this effect is the suppression of microglial activation. chemfaces.commdpi.comnih.gov Microglia are the primary immune cells of the CNS, and their over-activation contributes to neuroinflammation and neuronal damage. mdpi.comnih.gov

In mouse models of global cerebral ischemia and lipopolysaccharide (LPS)-induced neuroinflammation, HMF treatment has been shown to suppress microglial activation in the hippocampus. chemfaces.commdpi.comabertay.ac.uk This is accompanied by a reduction in the expression of pro-inflammatory markers. For instance, HMF has been found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in astrocytes, which are another type of glial cell involved in neuroinflammatory processes. tandfonline.comnih.govtandfonline.comresearchgate.net

Furthermore, HMF has been shown to decrease the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the hippocampus following an inflammatory challenge. mdpi.comnih.govabertay.ac.uk The ability of HMF to cross the blood-brain barrier and exert these anti-inflammatory effects within the CNS makes it a promising candidate for neuroprotective strategies. researchgate.netmdpi.com

Table 2: Neuroprotective Effects of this compound in CNS Models

| Effect | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Suppression of Microglial Activation | Global cerebral ischemia in mice; LPS-induced inflammation in mice | Reduced number of activated microglia in the hippocampus. | chemfaces.commdpi.comabertay.ac.ukmdpi.com |

| Inhibition of Pro-inflammatory Mediators | LPS-stimulated rat primary astrocytes | Inhibited production of Nitric Oxide (NO) and expression of iNOS. | tandfonline.comnih.govtandfonline.com |

| Reduction of Pro-inflammatory Cytokines | LPS-injected mouse hippocampus | Suppressed mRNA expression of Interleukin-1β (IL-1β). | mdpi.comnih.govabertay.ac.uk |

| Protection against Neuronal Cell Death | Global cerebral ischemia in mice | Rescued neuronal cells in the CA1 layer of the hippocampus. | chemfaces.comnih.gov |

Enhancement of Neurogenesis and Synaptic Plasticity

Beyond its anti-inflammatory effects, this compound has been found to promote neurogenesis and enhance synaptic plasticity, which are crucial for learning and memory. nih.govdntb.gov.uanih.govmdpi.com

A key mechanism for these effects is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and differentiation. nih.govnih.govnih.gov Studies have shown that HMF increases the production of BDNF in the hippocampus, particularly in astrocytes. nih.govsemanticscholar.org This increase in BDNF is associated with an enhancement of neurogenesis, the process of generating new neurons, in the dentate gyrus of the hippocampus. nih.govnih.gov

The pro-neurogenic and neuroplasticity-enhancing effects of HMF are linked to the activation of specific signaling pathways. Research indicates that HMF activates the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathways. mdpi.comnih.gov The activation of the ERK/CREB pathway is known to be essential for the expression of BDNF and for synaptic plasticity. mdpi.com Furthermore, HMF has been shown to stimulate the autophosphorylation of CaMKII, a key protein involved in synaptic plasticity and memory formation. chemfaces.comnih.govmdpi.com

Protection Against Neuronal Cell Death

This compound (HMF), a polymethoxyflavone abundant in citrus peels, has demonstrated significant neuroprotective properties. chemfaces.comresearchgate.net Studies on animal models of global cerebral ischemia have shown that HMF can rescue neuronal cell death, particularly in the CA1 layer of the hippocampus. nih.gov This protective effect is linked to its ability to suppress microglial activation, a key process in neuroinflammation following ischemic events. researchgate.netnih.govmdpi.com

The neuroprotective mechanism of HMF also involves the modulation of crucial neurotrophic factors. Research has indicated that HMF increases the production of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival, growth, and differentiation. nih.goviasp-pain.orgmdpi.com Furthermore, HMF stimulates the autophosphorylation of calcium-calmodulin-dependent protein kinase II (CaMK II), a key enzyme in synaptic plasticity and neuronal survival. nih.govmdpi.com By inducing BDNF production and exerting anti-inflammatory effects, HMF shows potential as a neuroprotective agent against brain ischemia. nih.govmdpi.com In vitro studies have further elucidated that HMF can inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in cultured astrocytes, which are crucial support cells in the central nervous system. researchgate.netmdpi.com

Cognitive Function and Memory Enhancement Studies

The neuroprotective effects of this compound extend to the preservation and enhancement of cognitive functions. In a mouse model of global cerebral ischemia, administration of HMF for three days following the ischemic event protected against memory dysfunction. nih.gov This improvement in cognitive performance is closely associated with the compound's ability to rescue neuronal cells in the hippocampus, a brain region critical for memory formation. nih.govjst.go.jp

The enhancement of cognitive function by HMF is also attributed to its influence on signaling pathways related to learning and memory. nih.govdovepress.com HMF has been shown to stimulate cAMP/ERK/CREB signaling, which leads to the induction of Brain-Derived Neurotrophic Factor (BDNF). iasp-pain.orgnih.gov BDNF plays a vital role in neurogenesis and synaptic plasticity, processes that are fundamental to memory. mdpi.commdpi.com Studies have also demonstrated that HMF can ameliorate depressive-like behavior in animal models, further highlighting its potential to positively impact cognitive health. mdpi.com

Antiproliferative and Chemopreventive Studies in Oncology

This compound has been the subject of extensive research for its potential anticancer activities, demonstrating a broad spectrum of antiproliferative and chemopreventive effects. chemfaces.combiocat.com

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Research has shown that this compound can inhibit the proliferation of a variety of cancer cell lines. tandfonline.com Notably, it has shown activity against B16 melanoma 4A5, CCRF-HSB-2 leukemia, and TGBC11TKB gastric cancer cells. caymanchem.com Further studies have indicated its efficacy against A549 lung cancer cells, where it was found to inhibit cell growth in a dose-dependent manner. researchgate.netnih.gov The antiproliferative activity of HMF is considered significant, although its potency can vary compared to other flavonoids. nih.gov Importantly, HMF has been observed to have weak antiproliferative activity against normal human cell lines, suggesting a degree of selectivity for cancer cells. tandfonline.comresearchgate.net

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| TGBC11TKB | Gastric Cancer | 9 |

| CCRF-HSB-2 | Leukemia | 29 |

| B16 melanoma 4A5 | Melanoma | 38 |

Induction of Apoptosis in Neoplastic Cells

In addition to inhibiting proliferation, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov In studies using A549 lung cancer cells, HMF was shown to induce apoptosis in a dose-dependent manner. nih.gov This was confirmed through flow cytometry with Annexin V-FITC/PI double staining. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells and is a key characteristic of many effective chemotherapeutic agents.

Anti-Tumor Initiating Activity in Carcinogenesis Models

This compound has demonstrated remarkable anti-tumor-initiating activity in a two-stage mouse skin carcinogenesis model. chemfaces.comresearchgate.netnih.gov In these studies, skin tumors were induced by a nitric oxide (NO) donor as an initiator and a phorbol (B1677699) ester as a promoter. nih.gov HMF was found to have a significant inhibitory effect on this process, suggesting its potential as a chemopreventive agent against carcinogenesis, particularly that which is initiated by nitric oxide. chemfaces.comnih.gov Its anti-tumor-initiating activity has been reported to be stronger than that of nobiletin (B1679382), another well-studied polymethoxyflavone. researchgate.net

Modulatory Effects on Multidrug Resistance Proteins

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2). nih.govnih.gov this compound has been shown to modulate the activity of these proteins. It inhibits P-gp-mediated efflux and has also been found to inhibit transport by MRP2. nih.govscispace.com Specifically, HMF inhibits the efflux of rhodamine 123 by P-glycoprotein (also known as multidrug resistance protein 1 or MDR1) and Hoechst 33342 by breast cancer resistance protein (BCRP). caymanchem.com This suggests that HMF could be used in combination with conventional anticancer drugs to overcome MDR and enhance their efficacy. nih.govresearchgate.net

| Transporter | Substrate Efflux Inhibited | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| P-glycoprotein (P-gp/MDR1) | Rhodamine 123 | MDCK | 31 |

| Breast Cancer Resistance Protein (BCRP) | Hoechst 33342 | MDCK | 1.4 |

Cutaneous Health and Photoaging Research

Isolated from sources like the peels of Citrus unshiu, this compound (HMF) has demonstrated significant potential as a skincare agent with powerful anti-aging and photoprotective effects. chemfaces.comnih.govnih.gov Research into its effects on skin health has revealed several key mechanisms of action against skin damage, particularly that induced by ultraviolet (UV) radiation.

Attenuation of UV-Induced Skin Damage

Photoaging, the premature aging of the skin due to repeated exposure to UV radiation, is a primary cause of wrinkles, thickening, and roughness. nih.gov Studies have shown that HMF exhibits notable protective effects against the damage caused by UV exposure. chemfaces.comscirp.org Specifically, HMF has been found to possess photoprotective properties that help shield dermal cells from the harmful consequences of UV radiation. chemfaces.comscirp.org Its application has been linked to the prevention of UV-induced generation of oxygen free radicals, suggesting it is a beneficial agent for preventing skin damage and photoaging. nih.gov

Research on human dermal fibroblast neonatal (HDFn) cells indicates that HMF can counteract the detrimental effects of UVB irradiation, which is a known contributor to photoaging. nih.govnih.gov This protection is a cornerstone of its potential application in skincare formulations designed to combat the visible signs of sun damage.

Regulation of Extracellular Matrix Components

The extracellular matrix (ECM) is a critical network of macromolecules that provides structural and biochemical support to skin cells. unipd.it A key aspect of photoaging is the degradation of ECM components, particularly collagen, by enzymes called matrix metalloproteinases (MMPs). nih.gov

Research has extensively documented the ability of HMF to regulate key components of the dermal ECM. In UVB-irradiated human dermal fibroblasts, HMF has been shown to inhibit collagenase activity directly. nih.govnih.govmedchemexpress.com Furthermore, it significantly suppresses the expression of MMP-1, the primary enzyme responsible for the breakdown of type I collagen. nih.govnih.gov

Concurrently, HMF treatment leads to a dose-dependent increase in the synthesis of type I procollagen (B1174764), the precursor to collagen. nih.govmedchemexpress.comtandfonline.com This dual action of inhibiting collagen degradation while promoting its synthesis is crucial for maintaining the skin's structural integrity and mitigating the signs of aging.

The regulatory effects of HMF on collagen metabolism are mediated, in part, through the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. nih.govnih.govdntb.gov.ua HMF has been observed to induce the expression of Smad3 protein while suppressing the inhibitory Smad7 protein in a dose-dependent manner in UV-exposed dermal cells. nih.govnih.gov The TGF-β pathway is a pivotal regulator of ECM components, and its modulation by HMF underscores the compound's potential in anti-aging treatments. tandfonline.com

| HMF Concentration (µg/mL) | Relative MMP-1 Protein Expression (Fold Change vs. UVB Control) | Relative Type I Procollagen Protein Expression (Fold Change vs. UVB Control) |

|---|---|---|

| 50 | ~0.8 | ~1.5 |

| 100 | ~0.6 | ~2.0 |

| 200 | ~0.3 | ~4.5 |

Data derived from studies on UVB-induced human dermal fibroblast neonatal (HDFn) cells. nih.gov

Antioxidant Defense Mechanisms in Dermal Cells

UV radiation exposure leads to a marked increase in reactive oxygen species (ROS) in the skin, causing oxidative stress that damages cellular components and accelerates aging. nih.govmdpi.com HMF contributes to cutaneous protection through its antioxidant activities within dermal cells. chemfaces.com

A significant mechanism is its ability to suppress the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov In UVB-irradiated dermal fibroblasts, HMF was found to inhibit the phosphorylation of key components of the MAPK cascade, including ERK, JNK, and c-Jun. nih.govnih.gov This signaling pathway is directly involved in the upregulation of MMP-1 expression following UV exposure. nih.gov By inhibiting MAPK signaling, HMF effectively disrupts the chain of events that leads from UV radiation to collagen degradation. nih.gov This action suggests that HMF may be beneficial in preventing the generation of oxygen free radicals induced by UVB, thereby functioning as a valuable agent against photoaging. nih.gov

Other Emerging Biological Activities

Beyond its applications in dermatology, research has begun to uncover other significant biological effects of this compound.

Antioxidant Efficacy and Oxidative Stress Mitigation

The chemical structure of HMF, featuring seven methoxy (B1213986) groups, contributes to its notable antioxidant properties. ontosight.ai It has been identified as a biologically active flavonoid capable of scavenging free radicals and reducing oxidative stress. ontosight.aibiosynth.com This ability to counteract oxidative damage is a foundational aspect of its therapeutic potential across various fields. ontosight.aibiosynth.com

Studies have shown that HMF can modulate biological pathways involved in anti-inflammatory and antioxidant responses. biosynth.com For instance, in the context of fibrosis research, HMF was found to regulate the expression of key markers of oxidative stress, including Nrf2, Keap-1, and heme oxygenase-1 (HO-1), while also affecting levels of ROS, malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH). nih.gov This suggests a robust capacity to mitigate cellular damage caused by oxidative processes. These antioxidant properties are considered valuable for addressing disorders related to oxidative stress. biosynth.com

Anti-atherosclerotic Properties

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, involves the formation of macrophage-derived foam cells. dntb.gov.ua Emerging research indicates that HMF possesses anti-atherosclerotic properties by interfering with this process.

Studies using RAW264.7 macrophage-derived foam cells induced by oxidized low-density lipoprotein (ox-LDL) have shown that HMF can alleviate the inflammatory response by inhibiting the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. dntb.gov.ua

Crucially, HMF inhibits the formation of foam cells by reducing the uptake of ox-LDL by macrophages. dntb.gov.ua This is achieved by downregulating the expression of scavenger receptors responsible for lipid uptake, including Scavenger Receptor Class A Type I (SRA1) and Cluster of Differentiation 36 (CD36). dntb.gov.uarsc.org Concurrently, HMF promotes cholesterol efflux from foam cells by upregulating the expression of key transporters and receptors involved in this process, such as ATP-binding cassette transporter G1 (ABCG1), Scavenger Receptor Class B Type I (SRB1), and the regulatory proteins PPARγ and LXRα. dntb.gov.ua These findings highlight the potential of HMF as an anti-atherosclerotic agent. dntb.gov.ua

| Compound | Effect on Macrophages | Key Mechanisms |

|---|---|---|

| This compound (HpMF) | Inhibits ox-LDL-induced NO release | Downregulation of iNOS |

| Inhibits foam cell formation | Inhibition of lipid uptake via downregulation of SRA1 and CD36 expression. dntb.gov.uarsc.org | |

| Promotes cholesterol efflux | Upregulation of PPARγ/LXRα/ABCG1/SRB1 expression. dntb.gov.ua |

Regulation of Water Balance and Aquaporin Pathways

Recent scientific investigations have highlighted the significant role of this compound (HMF), a primary active metabolite found in Fructus aurantii, in modulating bodily fluid dynamics through the regulation of aquaporin (AQP) channels. nih.govnih.govresearchgate.net Aquaporins are integral membrane proteins that facilitate the transport of water across cell membranes and are crucial for maintaining water homeostasis within the intestine. researchgate.netresearchgate.net The gut is a primary site for water absorption and excretion, and the abundance of AQPs in this organ underscores their importance in this process. nih.gov

Research indicates that HMF has a pronounced desiccating effect on body fluids. nih.govnih.govresearchgate.net In animal studies using normal mice, administration of HMF led to a notable increase in water intake and a decrease in fecal water content, indicating a significant impact on fluid balance. nih.govnih.gov This drying effect is linked to histological changes in the colon and small intestine, such as lymphocyte infiltration and mucosal damage. nih.govnih.govresearchgate.net

The underlying mechanism for these physiological changes appears to be the compound's influence on the expression of specific aquaporin proteins in intestinal tissues. nih.govnih.gov Experimental findings have demonstrated that HMF can regulate the expression of Aquaporin 3 (AQP3), Aquaporin 5 (AQP5), Aquaporin 7 (AQP7), and Aquaporin 11 (AQP11). nih.govnih.govresearchgate.net Immunohistochemistry analysis confirmed that HMF significantly increased the expression of these AQPs in both the colon and the small intestine. frontiersin.org This upregulation of AQP expression is thought to trigger compensatory mechanisms in the intestinal mucosa, leading to greater water absorption and consequently, drier stools. frontiersin.org

Further mechanistic studies suggest that HMF's regulatory action extends to upstream signaling pathways. The compound may influence the expression of arginine vasopressin receptor 1 (AVPR1) and arginine vasopressin receptor 2 (AVPR2). nih.govnih.govresearchgate.net By increasing the expression of these receptors, HMF could enhance their binding to hormones such as antidiuretic hormone (ADH) and aldosterone (B195564) (ALD), which are key regulators of water and electrolyte balance. nih.govnih.govresearchgate.netresearchgate.net This enhanced binding, in turn, is thought to affect the opening and closing of the AQP3 water channel, thereby controlling water secretion and absorption in the body. nih.govnih.govresearchgate.net

To further elucidate the specific role of AQP3, experiments were conducted on AQP3 knockout mice. nih.govnih.govresearchgate.net These studies observed a number of changes in water intake and fecal water content in response to HMF, confirming that the AQP3 water channel is a critical component in the compound's mechanism for regulating water balance. nih.govnih.govresearchgate.net

Interactive Data Table: Effect of this compound on Aquaporin Pathways

| Target/Parameter | Model System | Observed Effect | Research Finding |

| Physiological Effects | |||

| Water Intake | Normal Mice | Increased | HMF treatment led to a notable increase in water consumption. nih.govnih.gov |

| Fecal Water Content | Normal Mice | Decreased | A significant decrease in the water content of feces was observed. nih.govnih.gov |

| Aquaporin Expression | |||

| Aquaporin 3 (AQP3) | Mouse Intestinal Tissue | Upregulated | Expression of AQP3 protein was significantly elevated in the colon and small intestine. nih.govfrontiersin.org |

| Aquaporin 5 (AQP5) | Mouse Intestinal Tissue | Upregulated | Expression of AQP5 protein was significantly elevated in the colon and small intestine. nih.govfrontiersin.org |

| Aquaporin 7 (AQP7) | Mouse Intestinal Tissue | Upregulated | Expression of AQP7 protein was significantly elevated in the colon and small intestine. nih.govfrontiersin.org |

| Aquaporin 11 (AQP11) | Mouse Intestinal Tissue | Upregulated | Expression of AQP11 protein was significantly elevated in the colon and small intestine. nih.govfrontiersin.org |

| Upstream Regulation | |||

| AVPR1 & AVPR2 | Mouse Model | Upregulated | HMF increases the expression of these upstream receptor genes. nih.govnih.govresearchgate.net |

| ADH & ALD Binding | Mouse Model | Enhanced | Increased receptor expression promotes easier binding to antidiuretic hormone and aldosterone. nih.govnih.govresearchgate.net |

Elucidation of Molecular Mechanisms and Cellular Signaling Pathways of 3,3 ,4 ,5,6,7,8 Heptamethoxyflavone

Enzyme Modulation and Inhibition

3,3',4',5,6,7,8-Heptamethoxyflavone (HMF), a polymethoxyflavone predominantly found in the peel of citrus fruits, has demonstrated significant effects on various enzymatic activities. nih.govnih.gov Its molecular interactions extend to the inhibition of enzymes involved in extracellular matrix degradation and cellular signaling.

Collagenase Activity Inhibition

Research has shown that HMF effectively inhibits collagenase activity. nih.govmedchemexpress.comchemfaces.combiocrick.comnih.gov In studies involving human dermal fibroblast neonatal (HDFn) cells, HMF was observed to counteract the effects of UV-induced photoaging by inhibiting collagenase, the enzyme responsible for the breakdown of collagen. nih.govchemfaces.combiocrick.comnih.gov This inhibition contributes to the maintenance of the skin's structural integrity. nih.gov

Table 1: Effect of this compound on Collagenase Activity

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| HDFn | UV-induced | HMF inhibited collagenase activity. | nih.govchemfaces.combiocrick.comnih.gov |

Phosphodiesterase Activity Reduction

HMF has been found to reduce the activity of phosphodiesterase (PDE) enzymes. nih.govmedchemexpress.com Specifically, it has been shown to inhibit PDE enzymes from bovine brain, as well as human PDE4B and PDE3B enzymes. nih.gov This inhibition leads to an increase in the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. nih.gov The reduction in PDE activity by HMF suggests a potential role in modulating immune function and T-cell growth. nih.gov In C6 glioma cells, HMF was also observed to reduce phosphodiesterase activity, contributing to its neuroprotective effects. medchemexpress.comiasp-pain.org

Topoisomerase Antagonism

While the provided search results focus primarily on collagenase and phosphodiesterase, the broader class of flavonoids, to which HMF belongs, has been investigated for topoisomerase antagonism. However, specific studies detailing the direct antagonistic effects of this compound on topoisomerases were not prominently featured in the provided results. Further research is needed to fully elucidate this specific molecular interaction.

Gene Expression and Protein Regulation

The influence of HMF extends to the regulation of gene expression and protein synthesis, particularly those involved in maintaining the extracellular matrix.

Induction of Type I Procollagen (B1174764) Synthesis and Expression

A significant finding is the ability of HMF to increase the synthesis and expression of type I procollagen. nih.govmedchemexpress.comchemfaces.combiocrick.comnih.gov In UV-irradiated HDFn cells, treatment with HMF led to a notable increase in type I procollagen content and protein expression. nih.govchemfaces.combiocrick.comnih.gov This induction of procollagen synthesis is a key factor in its anti-photoaging effects, as it helps to replenish the collagen lost due to UV exposure. nih.gov This process is partly mediated through the TGF-β/Smad signaling pathway, where HMF was found to induce Smad3 protein expression while suppressing Smad7 protein expression in a dose-dependent manner. nih.gov

Table 2: Effect of this compound on Procollagen and MMPs

| Cell Line | Treatment | Effect on Type I Procollagen | Effect on MMP-1 Expression | Reference |

|---|---|---|---|---|

| HDFn | UV-induced | Increased synthesis and expression | Suppressed expression | nih.govchemfaces.combiocrick.comnih.govdntb.gov.ua |

Suppression of Matrix Metalloproteinases (MMPs) Expression

In conjunction with promoting collagen synthesis, HMF also suppresses the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading extracellular matrix components. nih.govchemfaces.combiocrick.comdntb.gov.uatargetmol.com Specifically, HMF has been shown to suppress the expression of MMP-1 in UV-induced HDFn cells. nih.govchemfaces.combiocrick.comdntb.gov.ua This suppression is linked to its ability to inhibit the UVB-induced phosphorylation of the mitogen-activated protein kinases (MAPK) cascade signaling components, including ERK, JNK, and c-Jun, which are involved in the induction of MMP-1 expression. nih.gov By downregulating MMP expression, HMF helps to prevent the degradation of the existing collagen framework. nih.govmdpi.com

Brain-Derived Neurotrophic Factor (BDNF) Expression Enhancement

This compound (HMF), a citrus flavonoid, has demonstrated notable neuroprotective effects through the enhancement of Brain-Derived Neurotrophic Factor (BDNF) expression. iasp-pain.orgnih.gov Research indicates that HMF can induce the production of BDNF in astrocytes, a type of glial cell in the central nervous system. iasp-pain.orgnih.gov This is significant as BDNF plays a crucial role in the survival, differentiation, and growth of neurons.

In various experimental models, HMF has been shown to ameliorate reductions in BDNF levels. For instance, in a mouse model of depression induced by corticosterone, HMF treatment successfully restored the decreased production of BDNF in the hippocampus. mdpi.comnih.gov Similarly, in a mouse model of transient global ischemia, HMF increased the expression of BDNF in the hippocampus. mdpi.comnih.gov Furthermore, in a chronic inflammation model induced by lipopolysaccharide (LPS), HMF promoted BDNF production in the brain. mdpi.com The mechanism behind this enhancement is linked to the activation of astrocytes; HMF was found to increase the expression of Glial Fibrillary Acidic Protein (GFAP), a marker for astrocyte activation, which in turn boosts BDNF production. mdpi.com Specifically, it is suggested that HMF promotes the A2 phenotype of astrocytes, which are known for their neuroprotective role and enhanced BDNF production. mdpi.com

The induction of BDNF by HMF is mediated, at least in part, by the cAMP/ERK/CREB signaling pathway. iasp-pain.orgnih.govmedchemexpress.commedchemexpress.com Studies in C6 glioma cells, which serve as a model for astrocytes, have shown that HMF activates (phosphorylates) both Extracellular signal-Regulated Kinase (ERK) and cAMP response element-binding protein (CREB), a key transcription factor for BDNF. nih.govmedchemexpress.com

Regulation of Aquaporin (AQP) and Receptor Gene Expression (AVPR1, AVPR2)

Recent studies have explored the impact of this compound (HMF) on the expression of aquaporins (AQPs) and related receptor genes, particularly in the context of regulating body fluid balance. nih.govresearchgate.netresearchgate.net HMF, a primary active metabolite in Fructus aurantii, has been observed to have a significant desiccating effect on body fluids, leading to increased water intake and fecal water content in mice. nih.govresearchgate.netresearchgate.net

The underlying mechanism appears to involve the regulation of several aquaporin proteins. HMF has been shown to regulate the expression of AQP3, AQP5, AQP7, and AQP11 in intestinal tissues. nih.govresearchgate.net Furthermore, HMF may influence the upstream receptor genes, Arginine Vasopressin Receptor 1 (AVPR1) and Arginine Vasopressin Receptor 2 (AVPR2). nih.govresearchgate.netresearchgate.net It is proposed that HMF promotes the binding of these receptors to aldosterone (B195564) (ALD) and antidiuretic hormone (ADH), which in turn affects the function of the AQP3 water channel to regulate water secretion and absorption. nih.govresearchgate.netresearchgate.net

The binding of vasopressin (also known as ADH) to AVPR2 is a key step in regulating water reabsorption in the kidneys. jcrpe.orgindigobiosciences.com This binding activates a signaling cascade that leads to the insertion of AQP2 into the luminal membrane of kidney collecting duct cells, facilitating water reabsorption. jcrpe.orgindigobiosciences.com Therefore, by potentially modulating AVPR1 and AVPR2 expression, HMF can indirectly influence this critical pathway for maintaining water homeostasis. nih.govresearchgate.net

Intracellular Signaling Cascade Interventions

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK, JNK, c-Jun)

This compound (HMF) has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is centrally involved in cellular processes like proliferation, differentiation, and apoptosis. frontiersin.org The MAPK family includes key signaling molecules such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38. frontiersin.org

In the context of photoaging, HMF has demonstrated a protective effect in human dermal fibroblast neonatal (HDFn) cells by inhibiting the ultraviolet B (UVB)-induced phosphorylation of ERK, JNK, and c-Jun. chemfaces.comnih.gov The activation of these MAPK components is linked to the increased expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. By suppressing this pathway, HMF helps to preserve the integrity of the extracellular matrix. nih.gov

Conversely, in neuronal cells, HMF has been found to activate or phosphorylate ERK1/2. mdpi.com This activation is a crucial part of the neuroprotective effects of HMF, as the ERK pathway is involved in neuroplasticity and the expression of Brain-Derived Neurotrophic Factor (BDNF). mdpi.com Studies have shown that HMF can restore the reduced levels of phosphorylated ERK1/2 in the brains of corticosterone-treated mice, a model for depression. mdpi.com This dual ability to either inhibit or activate components of the MAPK pathway, depending on the cellular context and stimulus, highlights the nuanced regulatory role of HMF.

TGF-β/Smad Signaling Pathway Regulation (Smad3, Smad7)

This compound (HMF) influences the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a critical regulator of cellular processes including growth, differentiation, and extracellular matrix production. chemfaces.comnih.govdntb.gov.uatargetmol.com This pathway is particularly important in the context of skin photoaging.

In studies using human dermal fibroblast neonatal (HDFn) cells, HMF has been shown to modulate the expression of key proteins in the Smad family. chemfaces.comnih.govdntb.gov.uatargetmol.com Specifically, HMF treatment led to an induction of Smad3 protein expression while simultaneously suppressing the expression of Smad7 protein in a dose-dependent manner in UV-irradiated HDFn cells. chemfaces.comnih.gov The TGF-β/Smad pathway is known to be involved in the regulation of type I procollagen expression. chemfaces.comnih.gov By promoting Smad3 and inhibiting Smad7, HMF effectively counteracts the negative effects of UV radiation on collagen synthesis, contributing to its anti-photoaging properties. chemfaces.comnih.gov

| Target Protein | Effect of HMF | Cellular Context | Reference |

| Smad3 | Induced expression | UV-induced HDFn cells | nih.gov, chemfaces.com |

| Smad7 | Suppressed expression | UV-induced HDFn cells | nih.gov, chemfaces.com |

cAMP/ERK/CREB Signaling Pathway Activation

The neuroprotective effects of this compound (HMF) are significantly mediated through the activation of the cyclic AMP (cAMP)/Extracellular signal-Regulated Kinase (ERK)/cAMP Response Element-Binding protein (CREB) signaling pathway. iasp-pain.orgnih.govmedchemexpress.commedchemexpress.com This pathway is fundamental for neuronal plasticity, learning, and memory. researchgate.net

In vitro studies using rat C6 glioma cells, a model for astrocytes, have demonstrated that HMF can activate both ERK and CREB. nih.govmedchemexpress.com CREB is a crucial transcription factor for the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.gov The activation of this pathway by HMF leads to an increase in intracellular cAMP levels. nih.govmedchemexpress.com This elevation in cAMP is, in part, due to HMF's ability to inhibit the activity of phosphodiesterase 4B (PDE4B) and PDE4D, enzymes that degrade cAMP. nih.govmedchemexpress.com

The m-BDNF-inducing activity of HMF was shown to be abolished by U0126, an inhibitor of the ERK pathway, further solidifying the essential role of ERK activation in this process. nih.gov These findings suggest that HMF's ability to enhance BDNF expression and exert neuroprotective effects is directly linked to its capacity to modulate the cAMP/ERK/CREB signaling cascade. iasp-pain.orgnih.gov

NF-κB Pathway Inhibition

This compound (HMF) has demonstrated anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.commdpi.com The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of various pro-inflammatory genes. nih.gov

In studies investigating the anti-inflammatory effects of HMF, it has been shown to suppress the activation of NF-κB. mdpi.commdpi.com For instance, in a study using TNF-α-stimulated HEK cells, HMF was tested for its ability to inhibit the NF-κB pathway, although it showed a higher IC50 value compared to other tested compounds, indicating weaker inhibition in that specific assay. acs.org However, other research suggests that HMF's anti-inflammatory actions are indeed linked to NF-κB modulation. mdpi.com It is proposed that HMF may inhibit NF-κB activation, which in turn reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β). mdpi.com The mechanism may involve the inhibition of IκB degradation, a key step in the activation of the NF-κB pathway. mdpi.com

| Pathway | Effect of HMF | Cellular Context | Reference |

| NF-κB | Inhibition | TNF-α-stimulated HEK cells, LPS-induced inflammation models | mdpi.com, acs.org, mdpi.com |

Receptor-Ligand Interactions and Cellular Target Binding

This compound (HMF) demonstrates a capacity to interact with a variety of cellular receptors and protein targets, thereby modulating their activity and influencing downstream signaling pathways. Research has identified several key molecular targets, highlighting the compound's pleiotropic effects at the cellular level. These interactions range from the inhibition of enzymes and transporters to the modulation of receptor activity involved in inflammation, immune response, and cellular metabolism.

Inhibition of Membrane Transporters

One of the well-documented interactions of HMF is with the P-glycoprotein (P-gp) transporter, a member of the ATP-binding cassette (ABC) transporter family known for its role in multidrug resistance. nih.gov Studies using Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, have shown that HMF can inhibit the efflux of P-gp substrates like vinblastine (B1199706). nih.gov HMF, along with other methoxyflavones such as tangeretin (B192479) and nobiletin (B1679382), increased the steady-state uptake of vinblastine in a concentration-dependent manner. nih.gov This inhibitory action on P-gp suggests that HMF can enhance the intracellular concentration of drugs normally expelled by this transporter. nih.gov The effect was confirmed in LLC-GA5-COL300 cells, which are transfected with human MDR1 cDNA, confirming that the target is indeed P-gp. nih.gov

Interaction with Receptors

HMF interacts with several types of receptors, including adenosine (B11128) receptors, scavenger receptors, and receptors involved in fluid balance.

Adenosine Receptors : Radioligand binding assays have shown that HMF can bind to multiple subtypes of adenosine receptors, albeit with micromolar affinity. nih.gov The binding affinity (Ki) for human A1 and A2A receptors was determined to be 15.8 µM and 39.4 µM, respectively. nih.gov This suggests a potential role for HMF in modulating purinergic signaling pathways, which are crucial in various physiological processes, including inflammation and neurotransmission. nih.gov

Scavenger Receptors : In the context of lipid metabolism, HMF has been found to influence the expression of scavenger receptors on macrophages. Specifically, it has been shown to decrease the expression of the scavenger receptor CD36. rsc.org Furthermore, in terminally differentiated THP-1 macrophages, HMF significantly reduced the uptake of DiI-labeled oxidized low-density lipoprotein (oxLDL), indicating a functional blockade of scavenger receptors. rsc.org

Aquaporin-Related Receptors : HMF has been shown to regulate the expression of aquaporins (AQPs) in intestinal tissues, including AQP3, AQP5, AQP7, and AQP11. nih.gov This regulation is linked to its effect on upstream receptors that bind to antidiuretic hormone (ADH) and aldosterone, such as arginine vasopressin receptor 1 (AVPR1) and arginine vasopressin receptor 2 (AVPR2). nih.gov HMF increases the expression of these receptor genes, potentially making them more responsive to their respective hormones. nih.gov

Enzyme Inhibition and Modulation

HMF has been identified as an inhibitor of several key enzymes involved in processes like tissue remodeling, inflammation, and signal transduction.

Neuraminidase 4 (NEU4) : HMF was identified as a novel inhibitor of NEU4, an enzyme implicated in kidney fibrosis. researchgate.net Surface plasmon resonance (SPR) assays confirmed a direct interaction between HMF and NEU4. researchgate.net Molecular docking studies further suggested the binding mode of HMF to the enzyme. researchgate.net

Collagenase and Matrix Metalloproteinases (MMPs) : In human dermal fibroblast neonatal (HDFn) cells, HMF has been shown to directly inhibit collagenase activity. chemfaces.comnih.gov It also suppresses the expression of Matrix Metalloproteinase-1 (MMP-1), a key enzyme responsible for degrading collagen in the extracellular matrix. chemfaces.comnih.gov

Phosphodiesterases (PDEs) : HMF can inhibit the activity of phosphodiesterase 4B (PDE4B) and PDE4D in C6 glioma cells. medchemexpress.com This inhibition leads to increased levels of cyclic AMP (cAMP), a critical second messenger in many signaling pathways. medchemexpress.com

Binding to Other Cellular Proteins

Immunoglobulin E (IgE) : Spectroscopic and molecular docking studies have indicated an interaction between HMF and Immunoglobulin E (IgE). tandfonline.com This interaction is proposed as the mechanism behind the compound's anti-allergic activity, where it influences the degranulation of RBL-2H3 mast cells. tandfonline.com

IKKβ : In silico molecular docking studies suggest that polymethoxyflavones, including HMF, may target the ATP-binding pocket of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). researchgate.net This interaction is proposed to inhibit the NF-κB signaling pathway, a central pathway in inflammatory responses. researchgate.net

The following tables summarize the key receptor-ligand interactions and cellular target binding data for this compound.

Table 1: Receptor and Transporter Interactions of this compound

| Target | Cell Line/System | Observed Effect | Quantitative Data (Ki) | Source |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | Caco-2 cells | Inhibition of vinblastine efflux | - | nih.gov |

| Adenosine A1 Receptor | Human | Binding/Antagonism | 15.8 µM | nih.gov |

| Adenosine A2A Receptor | Human | Binding/Antagonism | 39.4 µM | nih.gov |

| Scavenger Receptor CD36 | THP-1 macrophages | Decreased expression | - | rsc.org |

Table 2: Enzyme Inhibition by this compound

| Target Enzyme | Cell Line/System | Observed Effect | Source |

|---|---|---|---|

| Neuraminidase 4 (NEU4) | In vitro / HK-2 cells | Inhibition, direct binding | researchgate.net |

| Collagenase | HDFn cells | Inhibition of activity | chemfaces.comnih.gov |

| MMP-1 | HDFn cells | Downregulation of expression | chemfaces.comnih.gov |

| Phosphodiesterase 4B (PDE4B) | C6 glioma cells | Inhibition of activity | medchemexpress.com |

| Phosphodiesterase 4D (PDE4D) | C6 glioma cells | Inhibition of activity | medchemexpress.com |

Pharmacokinetic and Metabolic Investigations of 3,3 ,4 ,5,6,7,8 Heptamethoxyflavone

Absorption and Distribution Studies in Biological Systems

The absorption and distribution of 3,3',4',5,6,7,8-Heptamethoxyflavone are critical determinants of its systemic availability and pharmacological activity. Investigations into its permeability using in vitro models, such as the Caco-2 cell monolayer which mimics the human intestinal epithelium, have revealed that HMF possesses excellent permeability. isnff-jfb.comnih.gov However, its chemical structure, characterized by numerous methoxy (B1213986) groups, contributes to poor aqueous solubility. isnff-jfb.com

In a study involving healthy Japanese volunteers who were administered a traditional Japanese (Kampo) medicine containing HMF, the compound was detected in plasma, confirming its absorption in humans. plos.org The peak plasma concentration (Cmax) was reached relatively quickly, with the time to reach Cmax (Tmax) reported to be between 15 minutes and 1 hour. plos.org Similarly, a study in mice detected low levels of HMF in the blood serum following oral administration, further supporting its absorption from the gastrointestinal tract. acs.orgnih.gov

Once absorbed, HMF undergoes distribution throughout the body. A study on its interaction with human serum albumin (HSA), the main protein transporter in blood, showed a concentration-dependent reversible binding. jst.go.jp The fraction of HMF bound to 4.6% HSA decreased from approximately 70% to 55% as the total concentration of HMF increased, suggesting a specific binding site on the HSA molecule. jst.go.jp Furthermore, preclinical studies have indicated that HMF has the ability to penetrate the brain, which is a significant finding for its potential neuroprotective effects. nih.gov

| Parameter | Species | Model/System | Observation | Reference |

| Permeability | N/A | Caco-2 Cell Monolayer | Excellent permeability | isnff-jfb.comnih.gov |

| Solubility | N/A | Aqueous | Low aqueous solubility | isnff-jfb.com |

| Time to Peak (Tmax) | Human | Plasma | 15 minutes - 1 hour | plos.org |

| Plasma Detection | Mouse | Blood Serum | Low levels detected after oral dose | acs.orgnih.gov |

| Protein Binding | Human | Human Serum Albumin (HSA) | ~55% to 70% bound (concentration-dependent) | jst.go.jp |

| Tissue Distribution | Mouse | Brain | Penetrates the brain | nih.gov |

Metabolic Transformation Profiles and Metabolite Identification

Following absorption, this compound undergoes metabolic transformation in the body. The primary metabolic pathways identified for polymethoxyflavones, in general, are demethylation and conjugation, and HMF is no exception. mdpi.com Studies in mice have confirmed the presence of HMF metabolites in blood serum. acs.orgnih.gov The metabolism of HMF can also be influenced by gut microbiota, which can alter its composition and function. acs.org

A key metabolic process for HMF is oxidative demethylation, where one or more of its seven methoxy groups are removed. Research has detected the presence of both mono- and di-demethylated metabolites of HMF in the blood serum of mice after administration. acs.orgnih.gov The removal of these methyl groups results in the formation of hydroxylated metabolites, which can alter the biological activity of the parent compound. nih.gov

In addition to demethylation, HMF and its demethylated metabolites can undergo phase II conjugation reactions. Specifically, glucuronic acid conjugates of the mono- and di-demethylated metabolites have been identified in the blood serum of mice. acs.orgnih.gov Another study also reported the identification of a new set of methylglucuronide conjugates of HMF. nih.gov This conjugation process typically increases the water solubility of the compounds, facilitating their excretion from the body.

Elimination Characteristics and Excretion Pathways

The elimination of this compound from the body occurs after its metabolic conversion. A pharmacokinetic study in healthy human volunteers determined that the elimination half-life (t1/2) of HMF was 1.51 hours following the administration of a formulation containing the compound. plos.org The same study noted that HMF is eliminated from the plasma without undergoing enterohepatic circulation. plos.org

Studies in mice have shown that HMF can influence the body's fluid balance by affecting aquaporin (water channel) expression in the intestine. nih.govfrontiersin.orgfrontiersin.org This can lead to increased water absorption and a subsequent decrease in fecal water content. nih.govfrontiersin.orgfrontiersin.org The compound and its metabolites are expected to be excreted through both renal and fecal pathways, although detailed quantitative data on the excretion routes are not extensively documented. An exploratory study in humans detected HMF in urine samples after oral administration of a product containing it. plos.org

| Parameter | Species | Value | Pathway Detail | Reference |

| Elimination Half-life (t1/2) | Human | 1.51 hours | Eliminated from plasma without enterohepatic circulation | plos.org |

| Excretion Route | Human | Urine | Detected in urine after oral administration | plos.org |

| Excretion Influence | Mouse | Feces | Affects intestinal water channels, leading to decreased fecal water content | nih.govfrontiersin.orgfrontiersin.org |

Bioavailability Considerations and Factors Influencing Systemic Exposure

However, this same structural feature results in very low aqueous solubility, which can limit its dissolution in the gastrointestinal fluids and thus hinder absorption. isnff-jfb.com This is reflected in studies where only low levels of HMF were detected in blood serum after oral administration in mice, suggesting that oral bioavailability may be limited. acs.orgnih.gov The rapid metabolism, including demethylation and glucuronidation, also likely contributes to reducing the systemic exposure of the parent compound. acs.orgnih.gov

Preclinical Toxicological Assessments of 3,3 ,4 ,5,6,7,8 Heptamethoxyflavone

Genotoxicity Evaluations

The potential for 3,3',4',5,6,7,8-Heptamethoxyflavone to induce genetic mutations has been assessed through studies on standardized mixtures of polymethoxylated flavones (PMFs) derived from citrus peel, in which this compound is a primary constituent.

Mutagenicity Testing in Bacterial Systems

A comprehensive assessment of a PMF mixture containing 25.0% this compound was conducted using the bacterial reverse mutation assay, commonly known as the Ames test. nih.gov This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium. The PMF mixture was tested over a wide concentration range (0.0005 to 5.0 mg/plate) against five different bacterial tester strains: TA98, TA100, TA102, TA1535, and TA1537. nih.gov The evaluations were performed both in the absence and presence of a metabolic activation system (S9 mix), which mimics mammalian metabolism. The results of these assays showed no evidence of mutagenic activity under any of the tested conditions. nih.gov

Table 1: Summary of Bacterial Reverse Mutation Assay (Ames Test) Findings for a PMF Mixture

| Test System | Compound Tested | Concentration Range | Metabolic Activation (S9) | Result | Source |

|---|---|---|---|---|---|

| Salmonella typhimurium (5 strains) | PMF Mixture (25.0% Heptamethoxyflavone) | 0.0005-5.0 mg/plate | With and Without | Non-mutagenic | nih.gov |

Mammalian Cell Mutagenesis Assays

To assess mutagenicity in a system more relevant to human health, the PMF mixture containing 25.0% this compound was evaluated in an in vitro mammalian cell assay using L5178Y tk+/- mouse lymphoma cells. nih.gov In the presence of the S9 metabolic activation system, the mixture showed no indication of genetic toxicity. In the absence of S9, a statistically significant, yet very small, increase in mutation frequency was noted at concentrations of 0.05 and 0.1 mg/ml compared to the vehicle control. However, these responses were still within the range of historical values observed for negative controls and were negligible compared to the potent response of the positive control, ethyl methanesulfonate (B1217627) (EMS). nih.gov Based on these findings, the study concluded that the PMF mixture is not considered genotoxic in these in vitro assay systems. nih.gov

Table 2: Summary of L5178Y Mouse Lymphoma Cell Mutagenesis Assay Findings

| Test System | Compound Tested | Metabolic Activation (S9) | Key Finding | Conclusion | Source |

|---|---|---|---|---|---|

| L5178Y tk+/- mouse lymphoma cells | PMF Mixture (25.0% Heptamethoxyflavone) | With S9 | No evidence of mutagenicity. | Not genotoxic | nih.gov |

| L5178Y tk+/- mouse lymphoma cells | PMF Mixture (25.0% Heptamethoxyflavone) | Without S9 | Minor increase in mutation frequency within historical control range. | Not genotoxic | nih.gov |

Immunotoxicity Assessments

The potential effects of this compound on the immune system have been investigated both as a single compound and as part of a standardized PMF extract.

Effects on Humoral Immune Responses

The influence of this compound on humoral immunity, which involves antibody production by B cells, has been evaluated in mice. In one study, administration of the pure compound tended to reduce the production of antigen-specific Immunoglobulin E (IgE), an antibody class associated with allergic responses. nih.gov The same study found that the compound significantly reduced the release of interleukin-4 (IL-4), a cytokine crucial for the proliferation of B cells and the switching of antibody class to IgE, from stimulated spleen cells. nih.gov

In a separate 28-day study, female B(6)C(3)F(1) mice were administered a standardized PMF mixture containing 27.9% this compound by gavage at doses up to 500 mg/kg/day. The study assessed the antibody-forming cell (AFC) response to sheep red blood cells (sRBC), a standard method for evaluating humoral immunity. The results showed that humoral immunity was "insensitive to suppression" following exposure to all concentrations of the PMF mixture. nih.gov

Table 3: Research Findings on Humoral Immune Response Modulation

| Study Model | Compound Tested | Key Findings | Conclusion | Source |

|---|---|---|---|---|

| Ovalbumin-sensitized mice | Pure Heptamethoxyflavone | Tended to reduce antigen-specific IgE; Reduced IL-4 release from spleen cells. | Possesses an immunomodulatory function via reduced IL-4 expression. | nih.gov |

| B(6)C(3)F(1) mice (28-day gavage) | PMF Mixture (27.9% Heptamethoxyflavone) | No suppression of the antibody-forming cell (AFC) response to sRBC. | Humoral immunity was not sensitive to suppression at tested levels. | nih.gov |

Modulation of Natural Killer (NK) Cell Activity